N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Overview
Description
N-1-(2-ethoxyphenyl)-N2-ethyl-N2-[(4-methoxyphenyl)sulfonyl]glycinamide, also known as EPM-102 or XEN901, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylurea compounds and has shown promising results in preclinical studies for the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is not fully understood. However, it is believed to act by modulating the activity of ion channels in the brain, specifically the voltage-gated sodium channels and the transient receptor potential channels. By modulating the activity of these channels, N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide can reduce neuronal excitability and decrease the likelihood of seizures and pain.
Biochemical and Physiological Effects:
N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has been shown to reduce neuronal excitability, decrease pain sensitivity, and reduce anxiety-like behaviors. Additionally, N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has been shown to have a good safety profile and does not cause significant adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide for lab experiments is its specificity for voltage-gated sodium channels and transient receptor potential channels. This specificity allows researchers to study the effects of N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide on these channels without affecting other ion channels. However, one of the limitations of N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is its limited solubility in water, which can make it difficult to use in certain experimental protocols.
Future Directions
There are several future directions for the study of N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide. One potential direction is the development of more efficient synthesis methods for N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide that can improve its solubility and reduce the number of steps required for synthesis. Another direction is the study of N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide in clinical trials for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide and its potential therapeutic applications.
Scientific Research Applications
N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, neuropathic pain, and anxiety. In preclinical studies, N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has shown promising results in reducing seizure activity, decreasing pain sensitivity, and reducing anxiety-like behaviors.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-4-21(27(23,24)16-12-10-15(25-3)11-13-16)14-19(22)20-17-8-6-7-9-18(17)26-5-2/h6-13H,4-5,14H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPMTBBWUXUDJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1OCC)S(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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